molecular formula C25H33N3O4 B2937233 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898455-36-2

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2937233
CAS No.: 898455-36-2
M. Wt: 439.556
InChI Key: UMYDCWJHIHWFPJ-UHFFFAOYSA-N
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898455-36-2) is a synthetically engineered organic compound with a molecular formula of C25H33N3O4 and a molecular weight of 439.55 g/mol . This complex molecule is built around a 4H-pyran core, a scaffold that is recognized in medicinal chemistry for its diverse biological potential . The structure is further functionalized with both an azepane and a benzylpiperazine moiety, which are known to influence the molecule's physicochemical properties and its interaction with biological targets. Emerging research on 4H-pyran derivatives highlights their significant value in oncological and infectious disease research. Specifically, analogous compounds have demonstrated promising antiproliferative activity against human colorectal cancer cells (such as HCT-116) by potentially inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle often overexpressed in cancers . Furthermore, certain 4H-pyran derivatives exhibit potent antibacterial effects against Gram-positive isolates , including resistant strains, with efficacy sometimes surpassing standard antibiotics like ampicillin . The structural features of this compound suggest it is a valuable candidate for screening in these research areas to elucidate new therapeutic pathways. Available with a minimum purity of 90% , this product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-benzylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c29-23-16-22(18-27-14-12-26(13-15-27)17-21-8-4-3-5-9-21)31-19-24(23)32-20-25(30)28-10-6-1-2-7-11-28/h3-5,8-9,16,19H,1-2,6-7,10-15,17-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYDCWJHIHWFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available literature regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of 398.49 g/mol. The structure features an azepane ring, a piperazine moiety, and a pyranone core, which contribute to its diverse pharmacological profile.

Research indicates that this compound may interact with multiple biological targets:

  • Glycine Transporter Inhibition : The compound has been shown to inhibit GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission. In a study, derivatives of azepan-based compounds exhibited IC50 values as low as 37 nM, indicating strong inhibitory effects on GlyT1 activity . This mechanism suggests potential applications in treating disorders such as schizophrenia and other neuropsychiatric conditions.
  • CNS Penetration : Pharmacokinetic studies have demonstrated favorable brain-plasma ratios for select compounds, indicating good central nervous system (CNS) penetration. This feature is essential for drugs targeting CNS disorders .

Biological Activity

The biological activity of the compound can be categorized as follows:

  • Antidepressant Effects : In preclinical models, compounds structurally related to this compound have shown promise as antidepressants by modulating neurotransmitter systems .
  • Anti-anxiety Properties : The modulation of glycine transporters may also confer anxiolytic effects, making this compound a candidate for further exploration in anxiety-related disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Demonstrated inhibition of GlyT1 with an IC50 of 37 nM and favorable CNS penetration.
Explored structural modifications leading to enhanced potency against glycine transporters.
Discussed synthetic pathways for azepane derivatives with potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Modifications

Substituent Variations on the Piperazine Ring

5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS: 898465-57-1)

  • Structural Difference : The benzyl group on piperazine is replaced with a 2-fluorophenyl ring, and the oxygen-linked substituent is a 2-chlorobenzyl group.
  • Implications : The electron-withdrawing fluorine and chlorine substituents may enhance AChE binding affinity compared to the parent compound’s unsubstituted benzyl group .

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS: 898455-63-5) Structural Difference: Azepane is replaced with indoline, and the piperazine substituent is phenyl instead of benzyl.

Core Modifications

3-(Benzyloxy)-4H-pyran-4-one

  • Structural Difference : Lacks both the piperazine and azepane substituents.
  • Implications : Simplified structure results in lower molecular weight (MW = 216.2 g/mol) and reduced AChE inhibition due to absence of pharmacophoric groups .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents AChE IC₅₀ (μM) LogP (Predicted)
Target Compound 445.5 4-Benzylpiperazine, Azepane Not Reported ~3.2
5-[(2-Chlorobenzyl)oxy]-... (CAS 898465-57-1) 448.9 2-Fluorophenylpiperazine, 2-Chlorobenzyl Not Reported ~3.8
5-(Indolin-yl)-... (CAS 898455-63-5) 445.5 4-Phenylpiperazine, Indoline Not Reported ~3.5
Compound 4g (Methoxy-substituted) ~400 3-Methoxyphenylpiperazine 5.5 ± 0.7 ~2.9
  • AChE Inhibition : The target compound’s benzylpiperazine group aligns with the pharmacophore of AChE inhibitors like donepezil, but the absence of electron-withdrawing substituents (e.g., Cl, F) may reduce potency compared to analogs .

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